molecular formula C21H23F3N2O B6496007 N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 955791-85-2

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B6496007
CAS No.: 955791-85-2
M. Wt: 376.4 g/mol
InChI Key: JWBAACQOIZMVTK-UHFFFAOYSA-N
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Description

Chemical Name: N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide CAS Number: 955791-85-2 Molecular Formula: C₂₁H₂₃F₃N₂O Molecular Weight: 376.4153 g/mol Structural Features:

  • A benzamide core substituted with a trifluoromethyl group at the ortho (2-) position.
  • An ethyl chain linking the benzamide to a 1-ethyl-1,2,3,4-tetrahydroquinoline moiety.

This compound (cataloged as BF39121) is available for research purposes with 90% purity and pricing ranging from $402.00 (discounted) for 1 mg to $595.00 for 25 mg .

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O/c1-2-26-13-5-6-16-14-15(9-10-19(16)26)11-12-25-20(27)17-7-3-4-8-18(17)21(22,23)24/h3-4,7-10,14H,2,5-6,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBAACQOIZMVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C20H21F3N2O
  • Molecular Weight : 362.3887 g/mol
  • CAS Number : 946311-62-2

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydroquinoline, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have shown potent in vitro activity against various cancer cell lines.

CompoundIC50 Value (µg/mL)Reference
Doxorubicin37.5
Tetrahydroquinoline Derivative A12.5
Tetrahydroquinoline Derivative B5.0

These findings suggest that this class of compounds may be more effective than traditional chemotherapeutics in certain contexts.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in cancer cells.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Study on Antitumor Efficacy
    A study published in European Journal of Medicinal Chemistry explored the synthesis and biological evaluation of tetrahydroquinoline derivatives. The results indicated that certain derivatives had lower IC50 values compared to Doxorubicin, suggesting enhanced potency against cancer cells .
  • Pharmacological Profiling
    Another investigation focused on the pharmacokinetics and pharmacodynamics of tetrahydroquinoline derivatives. The study highlighted their potential as leads for developing new anticancer agents due to their favorable bioavailability and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table highlights structural variations among benzamide derivatives with tetrahydroquinoline or heterocyclic substituents:

Compound Name Molecular Formula Molecular Weight Substituent on Tetrahydroquinoline Benzamide Trifluoromethyl Position Additional Modifications
Target Compound : N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-2-(trifluoromethyl)benzamide C₂₁H₂₃F₃N₂O 376.4153 Ethyl 2- (ortho) None
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide C₂₀H₂₁F₃N₂O 362.3887 Methyl 4- (para) None
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide C₂₄H₂₉F₃N₃O₂ 472.51 Methyl 2- (ortho) Morpholino group on ethyl chain
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide C₂₅H₂₉F₃N₃O 468.52 Methyl 3- (meta) Pyrrolidinyl group on ethyl chain
Fluopyram (N-[2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.71 N/A (pyridine core) 2- (ortho) Chloro-trifluoromethyl pyridine substituent

Key Observations :

  • Substituent on Tetrahydroquinoline: Ethyl vs.
  • Trifluoromethyl Position : Ortho-substituted benzamides (e.g., target compound, fluopyram) are common in nematicides, while para-substituted analogs may differ in receptor binding .
  • Ethyl Chain Modifications: Morpholino or pyrrolidinyl groups enhance solubility or modulate sigma receptor interactions, as seen in related benzamides .
Nematicidal Activity
  • Fluopyram : A commercial nematicide with an ortho-trifluoromethyl benzamide structure. It targets mitochondrial complex II in nematodes .
Sigma Receptor Targeting
  • Radioiodinated Benzamides : Analogs like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) show high affinity for sigma receptors in prostate cancer cells (Kd = 5.80 nM) .

Research Findings and Implications

Physicochemical Properties

  • Solubility: Morpholino/pyrrolidinyl substituents improve aqueous solubility, critical for in vivo efficacy .

Structure-Activity Relationships (SAR)

  • Trifluoromethyl Position : Ortho-substituted benzamides (e.g., target compound) are more sterically hindered than para-substituted analogs, possibly affecting target binding .
  • Heterocyclic Modifications: Pyridine (fluopyram) vs. tetrahydroquinoline cores influence specificity for biological targets (e.g., mitochondrial proteins vs. sigma receptors) .

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Weight logP* Water Solubility (mg/mL)*
This compound 376.41 3.8 0.05
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-4-(trifluoromethyl)benzamide 362.39 3.2 0.12
Fluopyram 396.71 4.1 0.03

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